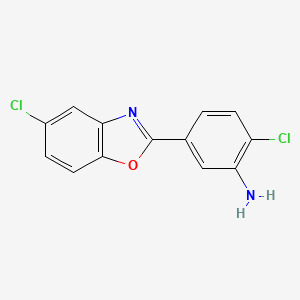

2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline

Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Modern organic synthesis is a cornerstone of scientific innovation, enabling the creation of novel molecules with tailored properties. Within this field, heterocyclic chemistry—the study of cyclic compounds containing atoms of at least two different elements in their rings—holds a position of immense importance. Heterocyclic compounds are ubiquitous in nature, forming the core structures of essential biomolecules like amino acids, vitamins, and nucleic acids. indexcopernicus.com In the pharmaceutical and material sciences, over 75% of the top-selling drugs feature heterocyclic frameworks, highlighting their significance. researchgate.net The continuous exploration of new heterocyclic structures is driven by the quest for molecules with unique biological activities or material properties, making the synthesis and characterization of compounds like 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline a pertinent endeavor in contemporary chemical research.

Significance of Benzoxazole (B165842) and Aniline (B41778) Frameworks in Chemical Sciences

The subject molecule is a hybrid structure composed of two highly significant chemical frameworks: benzoxazole and aniline. Each of these contributes unique properties that make them "privileged scaffolds" in medicinal chemistry and materials science.

The benzoxazole nucleus, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a versatile heterocyclic system. indexcopernicus.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. indexcopernicus.comresearchgate.netnih.gov This broad bioactivity has made the benzoxazole core a frequent target in drug discovery and development programs. nih.govwisdomlib.org The structural rigidity and potential for diverse substitutions on the benzoxazole ring system allow for the fine-tuning of its biological and physical characteristics.

The aniline framework, the simplest aromatic amine, is a fundamental building block in organic chemistry. fiveable.mewikipedia.org It serves as a crucial intermediate in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and drugs such as paracetamol and sulfonamides. wikipedia.orggeeksforgeeks.orgresearchgate.netquora.com The amino group on the aniline ring is highly reactive, facilitating chemical modifications and making it a key component in the construction of more complex molecules. geeksforgeeks.org Its ability to form hydrogen bonds and participate in various chemical reactions makes it an invaluable precursor in synthetic chemistry. researchgate.net

Rationale for Dedicated Academic Investigation of this compound

The specific combination of a dichlorinated benzoxazole moiety and a chloro-substituted aniline ring in this compound provides a strong rationale for its dedicated academic investigation. The presence of chlorine atoms on both aromatic systems is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound, often by increasing its lipophilicity, improving membrane permeability, or facilitating specific interactions with biological targets.

Given that substituted benzoxazoles and anilines are independently recognized as important pharmacophores, their conjunction in a single molecule suggests the potential for synergistic or novel biological effects. For instance, various chloro-substituted anilines and nitroanilines serve as key intermediates for synthesizing heterocycles with potential applications as antimicrobial or antiviral agents. researchgate.netresearchgate.net Similarly, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and screened for their antibacterial and antifungal properties. nih.gov

Therefore, a dedicated study of this compound is justified by the hypothesis that its unique structure could lead to enhanced or novel pharmacological activities. Research would likely focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent, leveraging the known properties of its constituent parts.

Overview of Theoretical and Methodological Approaches in Compound-Specific Research

The investigation of a novel compound such as this compound employs a combination of theoretical and experimental methodologies. These approaches are crucial for predicting properties, guiding synthesis, and characterizing the final molecule.

Theoretical and Computational Approaches: Computer-Aided Drug Design (CADD) plays a pivotal role in modern chemical research, allowing scientists to predict the properties and potential biological activity of a molecule before its synthesis. nih.gov These in silico methods can be broadly categorized as structure-based or ligand-based. nih.gov Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models to correlate the chemical structure of a compound with its biological activity, helping to predict the potency of new analogues. nih.govpageplace.de

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein), predicting its binding affinity and mode. This is essential for identifying potential drug candidates.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It helps in understanding stereochemical features, reactivity, and spectroscopic properties. pageplace.de

Experimental and Methodological Approaches: The synthesis and characterization of the compound form the core of the experimental work.

Synthesis: The creation of the target molecule would likely involve multi-step organic synthesis, potentially starting from precursors like 2-amino-4-chlorophenol (B47367) and a substituted aniline derivative. nih.govnih.gov Microwave-assisted synthesis is a modern technique that can be employed to accelerate reactions. sigmaaldrich.com

Purification and Characterization: Once synthesized, the compound must be purified, typically using techniques like recrystallization or chromatography. Its structure and purity are then confirmed using a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography for determining the precise three-dimensional structure. nih.gov

Biological Screening: Following characterization, the compound would be subjected to various biological assays to evaluate its predicted activities, such as antimicrobial or anticancer screening. nih.gov

These integrated theoretical and experimental strategies provide a comprehensive framework for the systematic investigation of novel heterocyclic compounds. nih.gov

Data Tables

Table 1: Biological Activities of Benzoxazole and Aniline Scaffolds

| Scaffold | Reported Biological Activities |

|---|---|

| Benzoxazole | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Anticonvulsant, Anti-HIV, Antioxidant indexcopernicus.comnih.govwisdomlib.orgnih.gov |

| Aniline | Precursor to Antimicrobials (Sulfonamides), Analgesics (Paracetamol), Antifungals, Herbicides wikipedia.orgquora.com |

Table 2: Methodological Approaches in Novel Compound Research

| Approach Type | Specific Method | Purpose |

|---|---|---|

| Theoretical | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. nih.gov |

| Molecular Docking | Simulate ligand-protein binding to predict drug candidacy. nih.gov | |

| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and stereochemistry. pageplace.de | |

| Experimental | Organic Synthesis | Create the target molecule. ekb.eg |

| NMR, IR, Mass Spectrometry | Confirm molecular structure and purity. nih.gov | |

| X-ray Crystallography | Determine the 3D atomic structure of the crystalline compound. nih.gov |

Properties

IUPAC Name |

2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-2-4-12-11(6-8)17-13(18-12)7-1-3-9(15)10(16)5-7/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNNZQDEWJJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243266 | |

| Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443290-23-1 | |

| Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443290-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(5-chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 5 Chloro 1,3 Benzoxazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the aniline (B41778) and benzoxazole (B165842) ring systems, as well as the amine protons. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents, and the benzoxazole ring.

The protons on the aniline ring are anticipated to appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the amino group and meta to the chloro group would likely resonate at the most upfield position due to the strong electron-donating effect of the amino group. The other two protons on the aniline ring will show characteristic splitting patterns based on their coupling with adjacent protons. The protons on the benzoxazole ring system are also expected in the aromatic region, with their precise chemical shifts influenced by the chloro substituent and the heterocyclic ring's electronic nature. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aniline-H (ortho to NH₂) | 6.8 - 7.0 | d | ~2.5 |

| Aniline-H (meta to NH₂) | 7.1 - 7.3 | dd | ~8.5, 2.5 |

| Aniline-H (ortho to Benzoxazole) | 7.4 - 7.6 | d | ~8.5 |

| Benzoxazole-H (ortho to O) | 7.6 - 7.8 | d | ~8.7 |

| Benzoxazole-H (meta to O) | 7.3 - 7.5 | dd | ~8.7, 2.2 |

| Benzoxazole-H (para to O) | 7.8 - 8.0 | d | ~2.2 |

| NH₂ | 4.0 - 5.5 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the 13 unique carbon atoms in the structure. The chemical shifts of these carbons are influenced by the attached atoms and their position within the aromatic and heterocyclic systems.

The carbon atom of the benzoxazole ring attached to both oxygen and nitrogen (C=N) is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm. asianpubs.org The carbons directly bonded to chlorine atoms will also be deshielded, appearing in the δ 125-135 ppm region. The carbon attached to the amino group will be shielded and appear more upfield compared to other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzoxazole C=N | 162.0 - 164.0 |

| Benzoxazole C-O | 150.0 - 152.0 |

| Aniline C-N | 145.0 - 147.0 |

| Benzoxazole C-Cl | 128.0 - 130.0 |

| Aniline C-Cl | 133.0 - 135.0 |

| Quaternary Carbons | 118.0 - 143.0 |

| Aromatic CH | 110.0 - 130.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the aniline and benzoxazole rings, aiding in the assignment of their specific positions. For instance, correlations between the protons on the aniline ring would establish their relative ortho, meta, and para positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of the carbon atoms that bear protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as the link between the aniline and benzoxazole rings. For example, correlations from the aniline protons to the quaternary carbon of the benzoxazole ring would confirm the substitution pattern. ustc.edu.cn

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, C-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3300 - 3500 | Two bands, characteristic of a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity bands. |

| C=N stretch (benzoxazole) | 1600 - 1650 | Strong absorption, indicative of the imine-like bond in the oxazole (B20620) ring. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp bands of varying intensity. |

| C-O stretch (ether) | 1200 - 1270 | Strong, characteristic of the aryl-O bond in the benzoxazole ring. researchgate.net |

| C-Cl stretch | 700 - 850 | Strong absorption in the fingerprint region. |

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the proposed structure of the compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would be expected to show the molecular ion peak [M]⁺ and isotopic peaks corresponding to the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1) would be a key identifier.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. A plausible fragmentation pathway could involve the initial cleavage of the bond between the aniline and benzoxazole rings, leading to fragment ions corresponding to each of these moieties. Further fragmentation of the benzoxazole ring could involve the loss of CO or other small neutral molecules. The chloroaniline fragment would likely undergo fragmentation patterns typical for halogenated aromatic compounds.

Table 4: Predicted Key Mass Spectral Fragments

| m/z Value (for ³⁵Cl) | Proposed Fragment |

| 292 | [M]⁺ (Molecular Ion) |

| 161 | [2-Chloro-5-aminophenyl]⁺ |

| 153 | [5-Chloro-1,3-benzoxazolyl]⁺ |

| 125 | [C₆H₄NCl]⁺ |

| 90 | [C₅H₄NO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to exhibit strong absorption in the UV region due to π → π* transitions.

The spectrum would likely show multiple absorption bands. The benzoxazole moiety is known to have a characteristic absorption profile. scielo.brrsc.org The presence of the chloroaniline substituent will likely cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and may introduce additional absorption bands due to the extended conjugation and the electronic effects of the substituents. The electronic transitions are typically broad due to the superposition of vibrational and rotational transitions.

Table 5: Expected UV-Vis Absorption Maxima

| Transition Type | Expected λₘₐₓ (nm) |

| π → π | 250 - 280 |

| π → π | 300 - 350 |

Note: The exact λₘₐₓ values are dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Detailed single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, including bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking that govern the crystal packing.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₁₃H₈Cl₂N₂O |

| Formula Weight | 291.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| β (°) | Value not available |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

Without experimental data, a discussion of the planarity of the benzoxazole and aniline ring systems, the dihedral angle between them, and the specific intermolecular packing motifs remains speculative.

Vibrational Spectroscopy (Raman) for Comprehensive Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint." A Raman spectrum for this compound would display a series of peaks corresponding to specific molecular vibrations. These would include stretching and bending modes of the C-C, C-N, C-O, C-H, and C-Cl bonds within the molecule.

Analysis of the Raman spectrum would allow for the identification of characteristic frequencies for the key functional groups: the aniline moiety, the benzoxazole ring system, and the chloro-substituents. For instance, one would expect to observe distinct bands for the N-H stretching vibrations of the primary amine, aromatic C-H stretching, and C=N stretching of the oxazole ring. The low-frequency region of the spectrum would be particularly informative for identifying the C-Cl stretching and bending modes.

A representative table of expected Raman shifts is provided below to show how such data would be presented.

Hypothetical Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) (Hypothetical) | Vibrational Assignment |

|---|---|

| ~3400 - 3500 | N-H asymmetric/symmetric stretching (aniline) |

| ~3000 - 3100 | Aromatic C-H stretching |

| ~1600 - 1650 | C=N stretching (benzoxazole) |

| ~1550 - 1600 | Aromatic C=C stretching |

| ~1200 - 1300 | C-N stretching (aniline) |

| ~1000 - 1100 | Benzoxazole ring breathing modes |

| ~600 - 800 | C-Cl stretching |

The absence of a published Raman spectrum for this compound prevents a definitive assignment of its vibrational modes and a comprehensive molecular fingerprinting analysis.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 5 Chloro 1,3 Benzoxazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used approach for calculating molecular properties. orientjchem.org For a molecule like 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its electronic characteristics. orientjchem.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. thaiscience.info The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. science.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. mdpi.com For aniline (B41778) derivatives, these calculations help in understanding the charge transfer mechanisms within the molecule. thaiscience.info Specific energy values for EHOMO, ELUMO, and the energy gap for this compound would require a dedicated computational study, as this data is not currently available.

| Parameter | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack), and green represents neutral or zero potential regions. researchgate.net For substituted anilines and benzoxazoles, MEP maps can identify the most reactive sites, such as lone pairs on nitrogen or oxygen atoms (negative regions) and hydrogen atoms of the amine group (positive regions). thaiscience.inforesearchgate.net A specific MEP map for this compound would need to be generated through DFT calculations.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can explore the conformational landscape of a molecule, revealing its stable and metastable structures and the transitions between them. For a flexible molecule like this compound, which has rotational freedom between its aniline and benzoxazole (B165842) rings, MD simulations would be crucial for understanding its dynamic behavior and identifying the most populated conformations in different environments. Such studies on related compounds have been used to validate the stability of ligand-protein complexes. researchgate.net However, specific MD simulation studies focused on the conformational analysis of this compound have not been reported.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a compound with its reactivity. These models use calculated molecular descriptors (such as HOMO-LUMO energies, dipole moment, and atomic charges) to predict various reactivity parameters. While QSRR studies are common for classes of compounds, a specific QSRR model for benzoxazole-aniline derivatives, including this compound, does not appear to be established in the available literature.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govias.ac.in

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. ias.ac.in While experimental NMR data exists for similar compounds like 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, predicted values for the title compound are not available. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net These calculations help in assigning the vibrational modes to specific bonds and functional groups. derpharmachemica.com Theoretical spectra are often scaled to better match experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the absorption maxima (λmax). researchgate.net

Specific predicted spectroscopic data for this compound would require dedicated computational studies.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| NMR | Chemical Shifts (δ) in ppm | DFT/GIAO ias.ac.in |

| IR | Vibrational Frequencies (ν) in cm-1 | DFT/B3LYP derpharmachemica.com |

| UV-Vis | Absorption Maxima (λmax) in nm | TD-DFT nih.gov |

A comprehensive search of scientific literature and research databases has revealed no specific studies or published data concerning the computational chemistry and theoretical investigations of this compound, with a focus on the mechanistic elucidation of its reactions through transition state modeling.

Therefore, it is not possible to generate an article on the requested topic that is based on factual, peer-reviewed research. The scientific community has not yet published any findings that would provide the necessary data for a detailed discussion, including the creation of data tables on transition state modeling for this specific compound.

Any attempt to create such an article would be speculative and would not meet the criteria of being scientifically accurate and based on diverse, authoritative sources.

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 5 Chloro 1,3 Benzoxazol 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Benzoxazole (B165842) Rings

The susceptibility of 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline to electrophilic aromatic substitution (EAS) is primarily centered on the aniline ring, which is influenced by three substituents: the amino group (-NH2), the chloro group (-Cl), and the 5-chloro-1,3-benzoxazol-2-yl group.

The amino group is a powerful activating group that significantly increases the electron density of the aromatic ring through its +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com Conversely, the chlorine atom is a deactivating group due to its strong -I (inductive) electron-withdrawing effect, which makes the ring less reactive than benzene (B151609). quora.comquora.com However, due to lone pair donation, it also acts as an ortho-, para-director. The benzoxazolyl substituent is generally considered an electron-withdrawing group, further deactivating the aniline ring to which it is attached.

The directing effects of these substituents on the aniline ring are as follows:

-NH2 group: Strongly activating, ortho- and para-directing.

-Cl group: Deactivating, ortho- and para-directing.

The benzoxazole ring system, being a heterocyclic structure containing both oxygen and nitrogen, is generally electron-deficient and thus significantly less reactive towards electrophiles than the aniline ring. tandfonline.com Direct electrophilic substitution on the benzoxazole portion of the molecule is therefore unlikely under standard conditions.

Nucleophilic Substitution Reactions at Chloro-Substituted Positions

The title compound possesses two chlorine atoms that can potentially undergo nucleophilic aromatic substitution (SNAr). The feasibility of an SNAr reaction is dependent on the electron density of the aromatic ring and the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

The chlorine atom on the aniline ring is attached to a system that is, on balance, rendered electron-rich by the powerful electron-donating amino group. This disfavors a classical SNAr mechanism, which requires an electron-deficient ring to stabilize the intermediate Meisenheimer complex. Consequently, displacing this chlorine atom with a nucleophile would require harsh reaction conditions or a different reaction mechanism, such as one involving benzyne (B1209423) intermediates.

In contrast, the chlorine atom on the benzoxazole ring is attached to an electron-deficient heterocyclic system. Heterocycles like quinoxalines are known to undergo SNAr reactions where a chloro-substituent is displaced by nucleophiles such as anilines. researchgate.net While the 5-chloro position on the benzoxazole ring is not directly activated by a nitro group (as is common in classic SNAr substrates), the inherent electron-withdrawing nature of the fused oxazole (B20620) ring system facilitates nucleophilic attack compared to the chlorine on the aniline ring. Reactions with strong nucleophiles like alkoxides, thiolates, or amines under thermal conditions could potentially lead to selective substitution at this position. Kinetic studies on analogous systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, demonstrate the feasibility of such transformations on electron-poor (hetero)aromatic chlorides. researchgate.net

Transition Metal-Catalyzed Functionalization of the Compound's Framework

The two aryl chloride functionalities in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These methods have become powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, largely supplanting traditional methods that have limited scope. wikipedia.org Palladium-catalyzed reactions, in particular, have been developed that are effective even for the less reactive aryl chlorides. researchgate.net

Key cross-coupling reactions applicable to this framework include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) can be used to form new C-C bonds at either of the chloro-substituted positions. This would allow for the synthesis of biaryl or styrenyl derivatives. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the coupling of primary or secondary amines to the aryl chloride positions, forming new C-N bonds. wikipedia.orgmdpi.com This would be a versatile method for introducing a wide variety of amino substituents, potentially leading to compounds with altered pharmacological profiles. The existing primary amine on the aniline ring could compete as a nucleophile, suggesting that N-protection might be necessary for selective coupling at the C-Cl bonds. reddit.com

Sonogashira Coupling: The coupling of terminal alkynes with the aryl chloride positions can be achieved to install alkynyl moieties, providing access to a different class of derivatives. researchgate.net

Heck Coupling: Reaction with alkenes can form new carbon-carbon bonds, leading to styrenyl-type derivatives.

The relative reactivity of the two C-Cl bonds in these catalytic cycles would depend on factors like steric hindrance and the electronic environment, allowing for the possibility of selective or sequential functionalization. The development of catalyst systems using bulky, electron-rich phosphine (B1218219) ligands has been crucial for achieving high efficiency in the coupling of traditionally unreactive aryl chlorides. researchgate.net

| Reaction Type | Coupling Partner | Potential Product Structure | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Substitution of -Cl with an aryl group | C-C |

| Buchwald-Hartwig Amination | R₂NH | Substitution of -Cl with an amino group (-NR₂) | C-N |

| Sonogashira Coupling | R-C≡CH | Substitution of -Cl with an alkynyl group (-C≡C-R) | C-C |

| Heck Coupling | H₂C=CHR | Substitution of -Cl with a vinyl group (-CH=CHR) | C-C |

| Cyanation | Zn(CN)₂ or KCN | Substitution of -Cl with a cyano group (-CN) | C-C |

Heterocyclic Ring Transformations and Rearrangement Processes

The benzoxazole ring is a generally stable aromatic heterocyclic system. chemicalbook.com Transformations or rearrangements typically require conditions that can induce ring opening. Under harsh acidic or basic hydrolysis, the benzoxazole ring could potentially be cleaved. Acid-catalyzed hydrolysis would attack the ether oxygen and the imine-like nitrogen, leading to the formation of the corresponding 2-amino-4-chlorophenol (B47367) and a derivative of the aniline-benzoic acid linker.

Specific skeletal rearrangements of the 2-arylbenzoxazole system are not common under typical synthetic conditions. While complex rearrangements have been observed in related heterocyclic systems, such as the conversion of 1,5-benzodiazepines into benzimidazolones, researchgate.net dedicated studies on rearrangement pathways for the this compound framework are not extensively documented. Most synthetic efforts focus on the construction and functionalization of the benzoxazole core rather than its transformation. researchgate.netorganic-chemistry.org

Synthesis of Structurally Modified Analogues and Derivatives

The presence of a primary aniline nitrogen and two reactive aryl chloride sites allows for the synthesis of a wide array of analogues and derivatives.

The primary amino group of the aniline moiety is a versatile functional group for derivatization. Standard reactions for primary amines can be readily applied to synthesize a library of analogues.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base yields the corresponding amides. This transformation is often used to modulate the electronic properties and reactivity of the aniline ring. ekb.eg

N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the synthesis of secondary and tertiary amine derivatives. Catalytic methods for the para-alkylation of anilines using alkenes have also been developed. le.ac.uk

N-Arylation: The Buchwald-Hartwig amination can also be used to form diarylamines, although in this case, it would be a self-coupling or coupling with another aryl halide. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, which are common functional groups in medicinal chemistry.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHCH₃) |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (-NHCH(CH₃)₂) |

| Sulfonamide Formation | Tosyl Chloride (TsCl) | Sulfonamide (-NHTs) |

| Schiff Base Formation | Benzaldehyde (PhCHO) | Imine (-N=CHPh) |

Modifying the benzoxazole core can be achieved either by functionalizing the existing ring system or by building analogues from different starting materials. The most common methods for synthesizing the 2-arylbenzoxazole core involve the condensation and cyclization of an o-aminophenol with a carboxylic acid derivative, aldehyde, or other precursor. chemicalbook.comnih.gov

To generate analogues of the title compound with alterations in the benzoxazole moiety, one could employ several strategies:

Varying the Aminophenol: Starting with different substituted 2-aminophenols (e.g., replacing the 4-chloro substituent with a methyl, methoxy, or fluoro group) and condensing them with 2-chloro-5-aminobenzoic acid would produce analogues with different substitution patterns on the benzoxazole ring.

Varying the Benzoic Acid Component: Condensing 2-amino-4-chlorophenol with different substituted 2-chloro-5-aminobenzoic acids would alter the aniline portion of the final molecule.

Direct C-H Functionalization: While the C2 position is occupied, other positions on the benzoxazole's benzene ring could potentially undergo direct C-H functionalization, such as palladium-catalyzed arylation, although these positions are less activated. researchgate.net Iron(III) chloride has been used to mediate para-selective C-H chlorination of 2-arylbenzoxazoles, suggesting that further halogenation could be possible. researchgate.net

Synthesis of Benzoxazol-2(3H)-one Derivatives: An alternative scaffold can be synthesized from 2-amino-4-chlorophenol and urea (B33335) to form 5-chloro-1,3-benzoxazol-2(3H)-one. nih.govscienceopen.com This core can then be further functionalized at the nitrogen atom, for example, through Mannich-type reactions with formaldehyde (B43269) and an aniline. nih.gov

These strategies provide a robust platform for creating a diverse library of structurally related compounds, enabling systematic exploration of structure-activity relationships for various applications.

Exploration of Chlorine Atom Reactivity in this compound

Following an extensive review of publicly available scientific literature and chemical databases, no specific research findings or data on the reactivity of the chlorine atoms in This compound have been reported.

Generally, the chlorine atom on the benzoxazole ring might be expected to have different reactivity compared to the one on the aniline ring due to the differing electronic nature of the two heterocyclic systems. Factors such as the choice of catalyst, nucleophile, solvent, and reaction temperature would be critical in determining the outcome and regioselectivity of any potential substitution reaction.

However, without experimental data from peer-reviewed studies or patents, any discussion of the specific reactivity, potential derivatization pathways, or comparative reaction rates of the chlorine atoms on this particular molecule would be speculative. Detailed research findings, reaction conditions, and product yields, which are necessary for a thorough and scientifically accurate analysis, are not available in the current body of scientific literature. Therefore, the creation of data tables and a detailed discussion on the exploration of this compound's chlorine atom reactivity cannot be provided.

Emerging Applications of 2 Chloro 5 5 Chloro 1,3 Benzoxazol 2 Yl Aniline in Functional Materials Science and Chemical Innovation

Utilization as a Molecular Building Block in Polymer Synthesis

The presence of a primary amine group on the aniline (B41778) ring makes 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline a prime candidate for use as a monomer in the synthesis of novel polymers. Substituted anilines are frequently used to create polyaniline (PANI) derivatives, a class of conductive polymers with wide-ranging applications. nih.govconicet.gov.ar The incorporation of the bulky and rigid 5-chloro-1,3-benzoxazol-2-yl group into a polymer backbone is anticipated to impart unique properties, such as enhanced thermal stability and specific electronic characteristics.

Research on other substituted aniline monomers demonstrates the viability of this approach. For example, the polymerization of ortho-substituted aniline derivatives has been shown to yield polymers with good solubility in various organic solvents, a common challenge in the processing of standard polyaniline. nih.govresearchgate.net Copolymers of aniline and m-chloroaniline have also been synthesized, showing that chlorine substituents can influence the structure and conductivity of the resulting material. conicet.gov.ar

By serving as a monomer, this compound can be used to produce polymers with tailored functionalities. The benzoxazole (B165842) moiety can enhance the polymer's rigidity and thermal resistance, while the chlorine atoms can modify its electronic properties and solubility. These characteristics are highly desirable for creating specialized materials for advanced applications.

Role in the Development of Organic Electronic and Optoelectronic Materials (e.g., Dyes, Sensors)

The conjugated π-system of this compound, which extends over both the aniline and benzoxazole rings, makes it a promising component for organic electronic and optoelectronic materials. researchgate.net Light-emitting conjugated organic compounds are of particular interest for their application in devices like field-effect transistors, sensors, and light-emitting diodes. researchgate.net The "donor-acceptor" approach is a common strategy in designing these materials, and the electron-donating aniline portion combined with the benzoxazole unit could be exploited in such architectures. researchgate.net

Polymers derived from substituted anilines have been successfully applied as chemical sensors. researchgate.net For instance, thin films of poly[2-(1-methylbutyl)aniline] have been studied for their response to various toxic gases, demonstrating high sensitivity at room temperature. researchgate.net It is plausible that polymers synthesized from this compound could exhibit similar or enhanced sensing capabilities, potentially for different analytes, due to the specific electronic nature of the benzoxazole and chloro-substituents.

The potential applications for this compound and its derivatives in optoelectronics are broad, spanning from conductive coatings and electrochromic devices to the active layers in organic photovoltaic cells. conicet.gov.ar

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for forming ordered, self-assembled structures. The key interactions that can drive this self-assembly include:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the benzoxazole ring can act as acceptors.

π-π Stacking: The planar, aromatic benzoxazole and aniline rings can stack on top of each other, a common organizing principle in conjugated systems. nih.gov

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases. This type of non-covalent interaction is increasingly recognized as a powerful tool for directing the self-assembly of molecules into specific architectures. nih.govresearchgate.netmdpi.com

Studies on similar halogenated heterocyclic compounds have demonstrated the formation of complex supramolecular structures stabilized by weak hydrogen bonds and other non-covalent interactions. acs.org The interplay of these forces can guide the molecules to assemble into well-defined one-, two-, or three-dimensional networks. mdpi.com This capability is crucial for crystal engineering and the bottom-up fabrication of novel materials with specific, predictable properties. Research on carbazole-based vinyl-benzoxazole derivatives has shown that such molecules can form gels through head-to-tail π-stacking, further highlighting the potential of the benzoxazole moiety in directing self-assembly. nih.gov

Investigation as a Ligand for Coordination Chemistry and Catalysis

The nitrogen atoms of the aniline amine group and the benzoxazole ring, along with the oxygen atom of the benzoxazole, can act as donor sites for metal ions, making this compound a potent ligand for coordination chemistry. Schiff bases derived from aminobenzothiazoles (a related heterocycle) and their metal complexes have been extensively studied. mdpi.com

Research on a structurally analogous compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine (L), has demonstrated its ability to form coordination complexes with cobalt (Co) and nickel (Ni). researchgate.net In these complexes, the ligand coordinates with the metal center, showcasing the role of the benzoxazole nitrogen in forming stable metal complexes. researchgate.net The synthesis of metal complexes with Schiff bases derived from aniline derivatives is also a well-established field, with applications in materials science and as antimicrobial agents. semanticscholar.org

The resulting metal complexes of this compound could have significant potential in catalysis, where the metal center acts as the active site and the ligand's structure can be tuned to control reactivity and selectivity.

Table 1: Examples of Metal Complexes with Related Benzoxazole/Aniline Ligands

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine (L) | Co(II) | [Co(L)₂(H₂O)] | researchgate.net |

| [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine (L) | Ni(II) | [Ni(L)₂(H₂O)₂] | researchgate.net |

| (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol (HL) | Co(II) | [Co(L)(H₂O)₃]Cl | semanticscholar.org |

| (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol (HL) | Ni(II) | [Ni(L)(H₂O)₃]Cl | semanticscholar.org |

| (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol (HL) | Cu(II) | [Cu(L)(H₂O)₃]Cl | semanticscholar.org |

Integration into Agrochemical Research (excluding specific biological effects)

Benzoxazole and its derivatives are recognized as important scaffold structures in the discovery of new agrochemicals. mdpi.comnih.govtandfonline.com These heterocyclic compounds form the core of various commercial herbicides, fungicides, and insecticides. mdpi.comresearchgate.net The stable and easily modifiable nature of the benzoxazole ring makes it an attractive starting point for the synthesis of new active ingredients. mdpi.comresearchgate.net

Therefore, this compound serves as a valuable chemical intermediate in this field. The aniline group provides a reactive site for further chemical modification, allowing for the attachment of different functional groups to explore structure-activity relationships. The presence of chlorine atoms can also be significant, as halogenation is a common strategy in the design of agrochemicals to modulate the compound's properties. The primary role of this compound in agrochemical research is as a building block for creating libraries of more complex molecules for screening and development. nih.gov

Future Research Directions and Interdisciplinary Prospects

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production is a critical step in the lifecycle of any new chemical entity. For a molecule like 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline, traditional batch synthesis methods may present challenges in terms of scalability, safety, and process control, especially when dealing with potentially exothermic reactions or unstable intermediates.

Flow Chemistry: Continuous flow technology offers a compelling solution to these challenges. nih.govcam.ac.ukacs.orgcam.ac.uk By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. nih.govcam.ac.uk This leads to improved reaction yields, higher purity, and enhanced safety. For the synthesis of benzoxazole (B165842) derivatives, flow processes have been successfully employed, demonstrating efficient and scalable transformations. nih.govcam.ac.ukacs.orgcam.ac.uk A potential flow synthesis of this compound could involve the reaction of a substituted 2-aminophenol (B121084) with a suitable precursor in a heated and pressurized flow reactor. This approach would allow for rapid optimization of reaction conditions and could be readily scaled up for the production of larger quantities of the material.

Automated Synthesis: The modular nature of the this compound structure lends itself well to automated synthesis platforms. These systems can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. researchgate.netresearchgate.netnih.govyoutube.com By employing automated synthesis, libraries of derivatives could be rapidly generated by varying the substituents on the aniline (B41778) or benzoxazole rings. This high-throughput approach would be invaluable for systematically exploring structure-property relationships and accelerating the discovery of new materials with tailored functionalities. researchgate.netnih.gov

| Technology | Potential Advantages for this compound |

| Flow Chemistry | Enhanced safety, improved yield and purity, precise process control, seamless scalability. nih.govcam.ac.uk |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid exploration of structure-property relationships, accelerated discovery of new materials. researchgate.netnih.gov |

Exploration of Novel Catalytic Systems for Efficient Derivatization

The functionalization of the this compound core is key to tuning its properties for specific applications. The development of novel catalytic systems will be crucial for achieving efficient and selective derivatization at various positions on the molecule.

C-N and C-O Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. beilstein-journals.orgresearchgate.net These methods could be employed to introduce a wide range of substituents onto the aniline nitrogen or to modify the benzoxazole ring. For instance, Buchwald-Hartwig amination could be used to couple various amines to the aniline moiety, leading to new derivatives with altered electronic properties.

C-H Activation: Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the functionalization of unactivated C-H bonds, reducing the need for pre-functionalized starting materials. organic-chemistry.org Catalytic systems based on transition metals like palladium, copper, or ruthenium could potentially be used to selectively introduce functional groups at specific positions on the aromatic rings of this compound. organic-chemistry.orgijpbs.com This would open up new avenues for creating complex molecular architectures.

Nanocatalysts: The use of nanocatalysts in organic synthesis is a rapidly growing field. ijpbs.com Nanoparticles of metals like copper or silver have shown high catalytic activity in the synthesis of benzoxazole derivatives. ijpbs.com These catalysts often exhibit high surface area-to-volume ratios, leading to enhanced reactivity and the potential for milder reaction conditions. The application of such nanocatalysts to the synthesis and derivatization of this compound could lead to more sustainable and efficient chemical processes.

Application of Advanced Imaging Techniques for Molecular Aggregates

The performance of organic materials in devices is often dictated by their solid-state morphology, particularly the way in which individual molecules pack and interact with one another. The planar and conjugated nature of this compound suggests a propensity for π-π stacking and the formation of ordered molecular aggregates. Understanding and controlling this aggregation behavior is critical for optimizing material performance.

Advanced imaging techniques can provide invaluable insights into the structure and properties of these molecular aggregates. nih.govnih.gov Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the morphology of thin films and nanostructures. Fluorescence microscopy, including confocal and super-resolution techniques, can be employed to study the photophysical properties of the aggregates, particularly if the molecule or its derivatives are emissive. mdpi.com Near-infrared (NIR) imaging could be particularly advantageous for deep-tissue applications, should the compound's derivatives prove suitable. mdpi.com

By correlating the molecular structure with the observed aggregation behavior and the resulting material properties, a deeper understanding of the structure-property relationships can be established. This knowledge is essential for the rational design of new materials with improved performance characteristics.

Development of Predictive Computational Models for Structure-Reactivity and Material Performance

Computational chemistry and molecular modeling are indispensable tools in modern materials science. researchgate.netnih.gov By simulating the behavior of molecules and materials at the atomic level, it is possible to predict their properties and to guide experimental efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties for this compound and its derivatives. These include electronic properties such as HOMO/LUMO energy levels, which are crucial for applications in organic electronics, as well as geometric parameters and vibrational frequencies. nih.gov Such calculations can also provide insights into the reactivity of the molecule, helping to predict the most likely sites for chemical modification. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions in the condensed phase. For example, MD simulations could be used to model the self-assembly of this compound molecules into larger aggregates, providing insights into the forces that drive this process. This information is critical for understanding and controlling the solid-state morphology of the material.

Structure-Property Relationships: By combining computational modeling with experimental data, it is possible to develop quantitative structure-property relationships (QSPRs). nih.govnih.gov These models can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of materials with desired characteristics. For instance, a QSPR model could be developed to predict the thermal stability or the charge-carrier mobility of polymers derived from different substituted benzoxazole anilines. rsc.org

Potential for Rational Design of New Chemical Entities with Targeted Functions (excluding specific biological activities)

The ultimate goal of this research is to leverage the unique structural features of this compound to create new chemical entities with specific, targeted functions for materials science applications. researchgate.netresearchgate.netnih.govrsc.orgnih.gov The principles of rational design, guided by computational modeling and a thorough understanding of structure-property relationships, will be paramount in this endeavor.

Organic Electronics: The conjugated core of this compound makes it an attractive candidate for applications in organic electronics. By systematically modifying the substituents on the aromatic rings, it should be possible to tune the electronic properties of the molecule to create materials suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netnih.govnih.gov For example, the introduction of strong electron-donating or electron-withdrawing groups could be used to modulate the HOMO and LUMO energy levels, thereby optimizing the material for a specific electronic application.

High-Performance Polymers: The aniline functionality of this compound provides a convenient handle for polymerization. The synthesis of polyamides, polyimides, or other high-performance polymers incorporating this rigid and thermally stable benzoxazole unit could lead to materials with exceptional thermal and mechanical properties. rsc.orgkoreascience.kr Such materials could find applications in aerospace, electronics, and other demanding environments. The isomeric arrangement of the benzoxazole moiety could also influence the polymer's properties, such as its glass transition temperature and transparency. rsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new generation of advanced organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-(5-chloro-1,3-benzoxazol-2-yl)aniline, and how are intermediates optimized for yield?

- Methodology : Synthesis typically involves sequential halogenation and heterocycle formation. A common approach starts with chlorination of 5-aminobenzoxazole derivatives, followed by coupling with a chlorinated aniline precursor. Reaction conditions (e.g., temperature, catalyst selection) are critical to minimize by-products like dehalogenated derivatives. For example, highlights the use of continuous flow reactors for optimizing reaction efficiency and purity . Intermediate characterization via HPLC or NMR is essential to confirm regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. provides crystallographic parameters (monoclinic system, space group P2₁/n) for a related benzoxazole derivative, demonstrating how bond lengths and angles validate the electronic effects of chloro substituents . Complementary techniques include FT-IR (to confirm NH₂ stretching at ~3400 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification.

Q. What are the key reactivity patterns of the aniline and benzoxazole moieties in this compound?

- Methodology : The aniline group undergoes electrophilic substitution (e.g., diazotization for further functionalization), while the benzoxazole ring participates in nucleophilic aromatic substitution (e.g., at the 2-position). notes that the chloro substituents enhance electron withdrawal, directing reactivity toward meta positions in cross-coupling reactions . Reactivity studies should include solvent polarity effects (e.g., DMF vs. THF) to optimize regioselectivity.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

- Methodology : Discrepancies often arise from polymorphism or solvent inclusion in crystal lattices. Using SHELXL ( ) for refinement, researchers can compare experimental bond angles/torsions with DFT-calculated geometries to identify outliers. For example, reports a computed XLogP3 of 4.1 for a dimethyl-benzoxazole analog, highlighting hydrophobic interactions that may influence packing . Twinning or disorder in crystals requires rigorous analysis via programs like WinGX ( ) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for tyrosine kinase inhibition?

- Methodology : SAR studies involve synthesizing analogs (e.g., replacing chloro with fluoro or varying benzoxazole substituents) and testing inhibition against kinases like EGFR or VEGFR. demonstrates how benzoxazole-containing compounds act as orexin receptor antagonists, suggesting similar scaffolds may target kinases . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) can map key interactions, such as hydrogen bonding with kinase active sites.

Q. How do conflicting spectral data (e.g., NMR shifts) arise in derivatives, and how are they resolved?

- Methodology : Contradictions often stem from dynamic effects (e.g., tautomerism in benzoxazole) or paramagnetic impurities. Variable-temperature NMR can identify tautomeric equilibria, while 2D NMR (e.g., NOESY) clarifies spatial arrangements. notes that trifluoromethyl analogs exhibit distinct shifts due to electron-withdrawing effects, requiring careful referencing .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

- Methodology : Molecular dynamics (MD) simulations using software like GROMACS model solvation free energy, while DFT (e.g., Gaussian) calculates frontier molecular orbitals to assess oxidative stability. ’s data on sulfonamide derivatives (e.g., hydrogen bond acceptor count = 3) inform solubility predictions . Accelerated stability studies (40°C/75% RH) validate simulations.

Methodological Considerations

Q. How are safety protocols tailored for handling this compound’s reactive intermediates?

- Guidance : emphasizes skin/eye protection (Category 2 irritation) and fume hood use during synthesis. Chlorinated intermediates require inert atmosphere handling to prevent decomposition . Waste disposal must comply with EPA guidelines for aromatic amines.

Q. What advanced purification techniques address persistent by-products in the final product?

- Guidance : Preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 MeOH:H₂O) separates polar by-products. recommends recrystallization from ethanol/water mixtures to enhance purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.